molecular formula C14H11IOS B1323974 4-Iodo-4'-thiomethylbenzophenone CAS No. 890098-61-0

4-Iodo-4'-thiomethylbenzophenone

Cat. No.: B1323974
CAS No.: 890098-61-0
M. Wt: 354.21 g/mol
InChI Key: MPZJZWSFUJGBSO-UHFFFAOYSA-N
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Description

4-Iodo-4’-thiomethylbenzophenone is an organic compound with the molecular formula C14H11IOS It is characterized by the presence of an iodine atom and a thiomethyl group attached to a benzophenone core

Scientific Research Applications

4-Iodo-4’-thiomethylbenzophenone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause cancer and may cause damage to organs through prolonged or repeated exposure . They are also toxic to aquatic life and can have long-lasting effects . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-thiomethylbenzophenone typically involves the iodination of 4’-thiomethylbenzophenone. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of 4-Iodo-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd(PPh3)4)

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetic acid, dichloromethane)

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

Major Products:

  • Substitution reactions yield various substituted benzophenones.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions result in secondary alcohols.

Mechanism of Action

The mechanism of action of 4-Iodo-4’-thiomethylbenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom and thiomethyl group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • 4-Iodo-4’-methylbenzophenone
  • 4-Bromo-4’-thiomethylbenzophenone
  • 4-Chloro-4’-thiomethylbenzophenone

Comparison: 4-Iodo-4’-thiomethylbenzophenone is unique due to the presence of both an iodine atom and a thiomethyl group. This combination imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific interactions with biological targets. Compared to its analogs, the iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various research applications.

Properties

IUPAC Name

(4-iodophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZJZWSFUJGBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641539
Record name (4-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-61-0
Record name (4-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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